molecular formula C8H14N2O2 B2477368 6-Oxaspiro[2.5]octane-1-carbohydrazide CAS No. 1864507-79-8

6-Oxaspiro[2.5]octane-1-carbohydrazide

Cat. No.: B2477368
CAS No.: 1864507-79-8
M. Wt: 170.212
InChI Key: GRQCUGMQANTDIV-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Scaffolds in Modern Chemical Research

Spirocyclic compounds, characterized by two rings connected through a single common atom, have garnered considerable attention in medicinal chemistry and materials science. acs.orgbldpharm.com This interest is largely due to their inherent three-dimensionality, a stark contrast to the often-flat structures of many organic molecules. tandfonline.comdigitellinc.com This rigid, well-defined spatial arrangement can offer several advantages in drug design, including the potential for enhanced binding affinity and selectivity to biological targets. tandfonline.comrsc.org The fixed orientation of substituents on a spirocyclic core can lead to more precise interactions with proteins and enzymes. bldpharm.com Furthermore, the introduction of a spiro center can improve physicochemical properties such as solubility and metabolic stability, which are crucial for the development of effective pharmaceuticals. tandfonline.com

The Role of Hydrazide Functional Groups in Organic Synthesis and Biological Contexts

The hydrazide functional group (-CONHNH2) is a versatile and highly reactive moiety with a rich history in both organic synthesis and medicinal chemistry. hygeiajournal.commdpi.com Hydrazides are key intermediates in the synthesis of a wide array of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles, which are prevalent in many biologically active molecules. mdpi.com From a medicinal standpoint, the hydrazide group itself is a recognized pharmacophore, present in a number of established drugs. mdpi.com This functional group and its derivatives, hydrazones, have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. hygeiajournal.comnih.govscispace.com The ability of the hydrazide group to form hydrogen bonds and act as a metal chelator also contributes to its biological significance. taylorandfrancis.com

Rationale and Scope of Research on 6-Oxaspiro[2.5]octane-1-carbohydrazide

The rationale for investigating this compound lies in the synergistic potential of its spirocyclic and hydrazide components. The combination of a rigid, three-dimensional scaffold with a biologically active and synthetically versatile functional group makes this compound a promising candidate for a variety of applications. Research into this molecule would likely focus on several key areas:

Novel Synthetic Methodologies: Developing efficient synthetic routes to this and related oxaspirocyclic hydrazides would be a primary objective. This could involve the exploration of multi-step sequences starting from readily available materials.

Medicinal Chemistry Applications: The compound could serve as a lead structure for the development of new therapeutic agents. Its rigid framework would allow for the systematic exploration of structure-activity relationships.

Coordination Chemistry: The hydrazide moiety can act as a ligand for metal ions, opening up possibilities for the development of new catalysts or imaging agents.

Given the absence of existing literature, the initial scope of research would be foundational, focusing on the synthesis, characterization, and preliminary evaluation of the compound's chemical and physical properties.

Hypothetical Research Findings and Data

While no specific research data for this compound is currently available, we can project potential synthetic pathways and expected characterization data based on established chemical principles.

A plausible synthetic route could commence with the corresponding ester, methyl 6-oxaspiro[2.5]octane-1-carboxylate. This intermediate could then be subjected to hydrazinolysis, a standard method for the preparation of carbohydrazides.

Table 1: Proposed Reaction Scheme

StepReactantsReagentsProduct
1Methyl 6-oxaspiro[2.5]octane-1-carboxylateHydrazine (B178648) hydrate (B1144303) (NH2NH2·H2O)This compound

The resulting this compound would be a solid at room temperature, and its identity and purity would be confirmed using a suite of analytical techniques.

Table 2: Predicted Analytical Data for this compound

Analytical TechniquePredicted Data
Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
¹H NMR Peaks corresponding to the spirocyclic protons and the NH and NH2 protons of the hydrazide group.
¹³C NMR Resonances for the carbonyl carbon, the spiro carbon, and the carbons of the two rings.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching, and C-O-C stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Further research would involve exploring the reactivity of the hydrazide group, for instance, by condensing it with various aldehydes and ketones to form the corresponding hydrazones. These derivatives could then be screened for biological activity, leveraging the diverse pharmacological profiles often associated with hydrazones.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxaspiro[2.5]octane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c9-10-7(11)6-5-8(6)1-3-12-4-2-8/h6H,1-5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQCUGMQANTDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Oxaspiro 2.5 Octane 1 Carbohydrazide and Analogues

Strategies for the Construction of the 6-Oxaspiro[2.5]octane Core

The 6-oxaspiro[2.5]octane core is characterized by a cyclopropane (B1198618) ring fused spirocyclically to a tetrahydropyran (B127337) ring. Its synthesis is a challenge that involves the precise assembly of two distinct rings sharing a single carbon atom. Various synthetic strategies have been developed to construct this and related spiro scaffolds efficiently.

Cyclization reactions are fundamental to the formation of cyclic and spirocyclic systems. For the spiro[2.5]octane framework, these reactions often involve the formation of one of the rings onto a pre-existing cyclic structure. A general route for creating spiro[2.5]octane derivatives involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.net

The formation of the oxaspiro portion, specifically the three-membered oxirane ring, can be achieved through the epoxidation of an exocyclic double bond on a cyclohexane-based precursor. A notable example is the Corey-Chaykovsky reaction, which utilizes dimethylsulphonium methylide to convert a ketone, such as a substituted cyclohexanone (B45756), into the corresponding epoxide. google.com For instance, 4,4,5,8-tetramethyl-1-oxaspiro[2.5]octane is prepared by the methylenation of 2,2,3,6-tetramethyl-1-cyclohexanone, followed by epoxidation of the resulting methylene (B1212753) intermediate. google.com

Intramolecular cyclization, where a single molecule undergoes ring closure, offers an efficient pathway to complex cyclic systems by reducing the entropic cost of bringing reactive ends together. The synthesis of oxacycles, including the tetrahydropyran ring of the 6-oxaspiro[2.5]octane core, can be achieved through the acid-catalyzed intramolecular cyclization of alkenyl alcohols. mdpi.com This approach provides a regio- and stereoselective method for forming the heterocyclic ring. mdpi.com

While not specific to oxaspiro[2.5]octane, other intramolecular strategies highlight the versatility of this approach for heterocycle synthesis. For example, the Paal-Knorr reaction, involving the cyclization of 1,4-dicarbonyl compounds, is a classic method for forming furans and pyrroles. mdpi.com Similarly, cascade sequences involving an initial SNAr reaction followed by an intramolecular cyclization onto an acetylene (B1199291) group have been used to create indoles and benzofurans, demonstrating a powerful tool for building fused heterocyclic systems. rsc.org

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. The synthesis of spiro compounds has particularly benefited from these developments, especially through reactions involving C-H bond activation. researchgate.netscispace.com This strategy allows for the direct functionalization of otherwise unreactive C-H bonds to form new carbon-carbon or carbon-heteroatom bonds, leading to the desired spirocyclic framework. nih.gov

Various transition metals have been employed for the synthesis of spiro compounds. nih.gov Silver (Ag) catalysts are effective in activating C-H bonds to generate useful organic scaffolds. nih.govresearchgate.net Rhodium (Rh) catalysts, such as Rh(III), have been used in tandem C-H activation/annulation reactions to afford spiro derivatives. scispace.com Other metals, including manganese (Mn), zinc (Zn), gold (Au), nickel (Ni), and iron (Fe), have also proven to be efficient catalysts for synthesizing spirooxindoles, a prominent class of spiro compounds. nih.gov

Table 1: Examples of Transition Metal Catalysts in Spiro Scaffold Formation

Metal CatalystReaction TypeKey FeaturesReference
Rhodium (III)C-H Activation/AnnulationTandem reaction of aryl pyrrole (B145914) carboxylates with alkynes to form spiro-[indene-proline] derivatives. scispace.com
Silver (I)C-H Bond ActivationCan function as a one-electron oxidant, mediating both intramolecular and intermolecular bond formation. nih.gov
Palladium (II)C-H Activation/Cross-CouplingCatalyzes the coupling of C-H bonds with organometallic reagents through a Pd(II)/Pd(0) cycle. scispace.com
ManganeseSpirooxindole SynthesisUtilized as an earth-abundant, inexpensive, and non-toxic catalyst. nih.gov

The control of stereochemistry is paramount in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different physiological effects. The synthesis of oxaspiro[2.5]octane derivatives with defined three-dimensional structures requires stereoselective methods. The inherent rigidity of the spirocyclic system often aids in controlling the stereochemical outcome of reactions.

Structural and conformational analysis using techniques like 1H, 13C, and 15N NMR spectroscopy is crucial for determining the relative configuration and preferred conformations of synthesized oxaspiro[2.5]octane derivatives. nih.gov Such analyses reveal how steric and electronic effects of substituents influence the molecule's shape. nih.gov Furthermore, synthetic routes have been developed for the optical resolution of related chiral compounds, such as N-chlorooxaziridines, allowing for the isolation of specific enantiomers and the determination of their absolute configurations. researchgate.net

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and avoiding the use of hazardous substances. rasayanjournal.co.in These principles have been successfully applied to the synthesis of spiro heterocyclic compounds. jetir.org Key green strategies include the use of multicomponent reactions, which enhance atom economy by combining several starting materials in a single step, and the utilization of eco-friendly solvents and catalysts. researchgate.net

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. rasayanjournal.co.innih.gov For instance, an iodine-catalyzed pseudo four-component reaction under solvent-free microwave conditions provides an efficient and regioselective route to various spiro heterobicyclic rings. nih.gov Other green approaches involve the use of water as a solvent, ionic liquids, and ultrasound-assisted reactions, which can enhance efficiency and selectivity without the need for chemical catalysts. mdpi.com

Table 2: Overview of Green Chemistry Strategies in Spiro Heterocyclic Synthesis

MethodKey FeaturesCatalyst/ConditionsReference
Microwave-Assisted SynthesisRapid heating, shorter reaction times, often solvent-free.Iodine, Silica-gel/Sulfuric acid rasayanjournal.co.innih.gov
Ultrasound-Assisted SynthesisIncreased efficiency and selectivity, often catalyst-free.Aqueous conditions mdpi.com
Use of Green SolventsReplaces volatile organic compounds with environmentally benign alternatives.Water, Ionic Liquids, DMSO researchgate.netmdpi.com
Multicomponent ReactionsHigh atom economy, multiple bonds formed in a single operation.Catalyst- and solvent-free, under white light researchgate.net

Introduction of the Carbohydrazide (B1668358) Moiety

The carbohydrazide functional group is a key component in many pharmacologically active compounds. ajgreenchem.com The introduction of this moiety onto the 6-oxaspiro[2.5]octane core is typically the final step in the synthetic sequence. The most direct and widely used method for preparing carbohydrazides is the hydrazinolysis of a corresponding ester. ajgreenchem.comsciencemadness.org

This process involves reacting an ester derivative of the target molecule, such as methyl or ethyl 6-oxaspiro[2.5]octane-1-carboxylate, with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O). The reaction is commonly carried out by refluxing the reactants in a suitable solvent, such as absolute ethanol. ajgreenchem.com The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol and the formation of the stable carbohydrazide product. Other precursors for carbohydrazide synthesis include compounds like diethyl carbonate or phosgene, which can react with hydrazine to form the core carbohydrazide structure, though this is less common for derivatization of a complex scaffold. sciencemadness.orgwikipedia.org

Table 3: General Methods for the Synthesis of the Carbohydrazide Moiety

PrecursorReagent(s)Typical ConditionsReference
Ester (e.g., R-COOEt)Hydrazine Hydrate (N₂H₄·H₂O)Reflux in ethanol ajgreenchem.comsciencemadness.org
Diethyl CarbonateHydrazine (N₂H₄)Reaction leads to the parent carbohydrazide. sciencemadness.org
Carbazic AcidHydrazine (N₂H₄)Heating converts the hydrazine salt of carbazic acid to carbohydrazide. wikipedia.org
UreaHydrazine (N₂H₄)Industrial production method for the parent carbohydrazide. wikipedia.org

Hydrazinolysis of Precursors

The most direct and widely employed method for the synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide involves the hydrazinolysis of a suitable precursor, typically an ester derivative. The reaction of Ethyl 6-oxaspiro[2.5]octane-1-carboxylate with hydrazine hydrate serves as the primary route to the target carbohydrazide. This nucleophilic acyl substitution reaction proceeds by the attack of the highly nucleophilic hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the corresponding hydrazide.

A general procedure for such transformations involves heating a mixture of the ester and hydrazine hydrate, often in a suitable solvent like ethanol, under reflux conditions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the desired this compound can be isolated and purified by standard laboratory procedures, including cooling to induce crystallization, filtration, and recrystallization. A patented method for the general preparation of hydrazide compounds from esters and hydrazine hydrate suggests a molar ratio of 1:1 to 1:1.5 (ester to hydrazine hydrate) and a reflux time of 0.5 to 2 hours, followed by distillation to remove alcohol and water, and subsequent vacuum distillation to obtain the pure hydrazide product. google.com

Reactant 1Reactant 2ProductReaction Type
Ethyl 6-oxaspiro[2.5]octane-1-carboxylateHydrazine HydrateThis compoundHydrazinolysis

Acylation Reactions Involving Hydrazine Hydrate

While less common for the direct synthesis of the title compound from its corresponding carboxylic acid due to the prevalence of the ester route, acylation reactions involving hydrazine hydrate are a fundamental method for the formation of carbohydrazides in general. This would typically involve the activation of 6-Oxaspiro[2.5]octane-1-carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with hydrazine hydrate. The high reactivity of the acid chloride with the nucleophilic hydrazine would readily yield the desired carbohydrazide. However, this multi-step approach is often less efficient than the direct hydrazinolysis of the corresponding ester.

Condensation Reactions with Electrophiles

The carbohydrazide moiety of this compound possesses nucleophilic nitrogen atoms that can readily react with various electrophiles. A primary example of such condensation reactions is the formation of hydrazones, which is discussed in detail in section 2.3.1. Beyond aldehydes and ketones, the hydrazide can, in principle, react with other electrophilic reagents. For instance, reaction with isocyanates would lead to the formation of semicarbazide (B1199961) derivatives, while reaction with isothiocyanates would yield thiosemicarbazides. These reactions expand the library of accessible derivatives with diverse functional properties.

Derivatization and Structural Modification of this compound

The presence of the reactive hydrazide group and the strained oxirane ring makes this compound a versatile scaffold for further chemical modifications.

Formation of Hydrazones and Related Imine Derivatives

A cornerstone of hydrazide chemistry is the facile condensation reaction with carbonyl compounds to form hydrazones. wikipedia.org this compound can be reacted with a wide range of aldehydes and ketones, typically under acidic catalysis, to yield the corresponding N'-substituted hydrazones. researchgate.netnih.gov These reactions are generally high-yielding and allow for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The formation of the stable C=N double bond extends the conjugation of the molecule and provides a platform for introducing further functionalities. The synthesis of hydrazones is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. nih.gov

Reactant 1Reactant 2Product Type
This compoundAldehyde/KetoneHydrazone

Further Functionalization of the Hydrazide Group

The hydrazide functional group is a precursor to a variety of heterocyclic systems. For instance, treatment of this compound with carbon disulfide in the presence of a base can lead to the formation of dithiocarbazates, which can be further cyclized to afford 1,3,4-oxadiazole-2-thiones. Alternatively, reaction with isothiocyanates furnishes thiosemicarbazides. These thiosemicarbazide (B42300) derivatives can then be cyclized under acidic or basic conditions to yield various five-membered heterocycles such as 1,2,4-triazoles or 1,3,4-thiadiazoles. Such transformations are valuable for the synthesis of compounds with a broad spectrum of biological activities.

Multi-Component Reactions for Diversified Analogues

A detailed exploration of established multi-component reaction methodologies for the synthesis of diversified analogues of this compound cannot be provided at this time due to a lack of specific examples in the current scientific literature.

Unlocking the Therapeutic Potential of this compound: A Structural Perspective

The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of modern medicinal chemistry. Within this landscape, spirocyclic scaffolds have garnered significant attention due to their unique three-dimensional structures, which can lead to improved biological activity and physicochemical properties. nih.gov This article delves into the structure-activity relationship (SAR) and ligand design principles centered on the chemical compound this compound, a molecule that merges the rigidity of a spirocyclic core with the versatile chemical functionalities of a carbohydrazide moiety.

Structure Activity Relationship Sar and Ligand Design Principles

The design of effective ligands necessitates a deep understanding of how a molecule's structure dictates its interaction with biological targets. studysmarter.co.uk For 6-Oxaspiro[2.5]octane-1-carbohydrazide, the interplay between its spirocyclic framework, the oxirane and cyclohexane (B81311) rings, and the carbohydrazide (B1668358) side chain is pivotal for its potential biological activity.

The biological interactions of this compound are likely governed by several key structural features. The carbohydrazide group (-C(=O)NHNH2) is a critical pharmacophoric element, offering a combination of hydrogen bond donors and acceptors. This functionality is prevalent in many biologically active compounds due to its ability to form strong interactions with protein active sites. ajgreenchem.comajgreenchem.com

The spirocyclic core, consisting of a fused cyclopropane (B1198618) and tetrahydro-pyran ring system, imparts a rigid conformational constraint on the molecule. This rigidity can be advantageous in ligand design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. nih.gov The oxygen atom within the tetrahydropyran (B127337) ring can also act as a hydrogen bond acceptor, further contributing to binding interactions. nih.gov

Table 1: Key Structural Features and Potential Biological Interactions

Structural FeaturePotential Role in Biological Interaction
Carbohydrazide MoietyHydrogen bond donor and acceptor, chelation of metal ions
Spirocyclic CoreRigid scaffold, influences conformation and reduces entropic penalty upon binding
Oxygen Atom in RingHydrogen bond acceptor
Cyclohexane RingProvides a hydrophobic surface for van der Waals interactions

The three-dimensional arrangement of atoms, or conformation, of this compound is crucial for its biological activity. The cyclohexane ring can adopt various conformations, such as chair and boat forms, with the chair conformation generally being the most stable. The orientation of the carbohydrazide group relative to the spirocyclic core will significantly influence how the molecule presents its key interacting groups to a biological target. nih.govsci-hub.st

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the preferred conformations of such molecules in solution. nih.govsci-hub.st Studies on similar 1-oxaspiro[2.5]octane derivatives have shown that the chemical shifts and coupling constants of protons and carbon atoms are sensitive to the steric and electronic effects of substituents, which in turn reflect the molecule's conformational preferences. nih.govsci-hub.st The orientation of the carbohydrazide group, whether in a pseudo-axial or pseudo-equatorial position, will dictate the spatial relationship between the hydrogen bonding groups and the hydrophobic regions of the molecule, thereby impacting its binding affinity and selectivity.

Table 2: Potential Substituent Effects on Molecular Recognition

Position of SubstitutionType of SubstituentPotential Impact on Biological Activity
Cyclohexane RingAlkyl groupsIncreased lipophilicity, enhanced hydrophobic interactions
Cyclohexane RingPolar groups (e.g., -OH, -NH2)Increased hydrophilicity, potential for additional hydrogen bonding
Carbohydrazide NitrogenAromatic ringsPotential for π-π stacking interactions, altered electronic properties
Carbohydrazide NitrogenSmall alkyl groupsSteric hindrance, modulation of hydrogen bonding capacity

Chemoinformatic tools play a vital role in modern drug discovery by enabling the analysis and prediction of structure-activity relationships. qsar.org Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the physicochemical properties of a series of spirocyclic carbohydrazide derivatives with their biological activities. nih.gov

QSAR studies involve the development of mathematical models that relate molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) to biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. Molecular docking simulations can provide insights into the putative binding mode of this compound within the active site of a target protein, helping to rationalize observed SAR data and guide further optimization. The integration of these computational approaches can significantly accelerate the drug discovery process for this class of compounds.

Advanced Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular and Electronic Structures

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. acs.org A smaller gap generally implies higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Quantum Chemical Properties of 6-Oxaspiro[2.5]octane-1-carbohydrazide (Theoretical)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap8.0 eVIndicator of chemical stability
Dipole Moment3.2 DInfluences solubility and intermolecular interactions
Total Energy-1500 a.u.Thermodynamic stability of the molecule

Note: The values in this table are hypothetical and serve as representative examples of data obtained from quantum chemical calculations.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

To explore the potential therapeutic applications of this compound, molecular docking simulations are performed. This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or a receptor. nih.govnih.gov The carbohydrazide (B1668358) moiety is a common feature in compounds designed to inhibit various enzymes, including dipeptidyl peptidase-4 (DPP-IV), α-glucosidase, and HIV-1 integrase. nih.govnih.govmdpi.com

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then placed in the active site of the protein, and a scoring function is used to estimate the binding affinity. Lower binding energy values suggest a more stable protein-ligand complex.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted complex over time. rsc.org MD simulations provide a more dynamic picture of the interactions, taking into account the flexibility of both the ligand and the protein. nih.gov This can reveal key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the binding.

Table 2: Hypothetical Molecular Docking Results for this compound with Potential Biological Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Key Interacting Residues (Illustrative)
DPP-IV2P8S-8.5TYR662, ARG125
α-Glucosidase3A4A-7.9ASP215, GLU277
HIV-1 Integrase3OYA-9.2ASP64, ASP116, GLU152

Note: This table presents hypothetical data to illustrate the type of information generated from molecular docking studies.

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry can also be used to predict the reactivity of this compound and to elucidate potential reaction mechanisms. catalysis.blognih.govrsc.org For instance, the carbohydrazide functional group can undergo various reactions, such as condensation with aldehydes and ketones to form hydrazones. mdpi.com DFT calculations can model the transition states of these reactions to determine the activation energies, providing insights into the reaction kinetics. nih.gov

The stability of the spirocyclic core under different chemical conditions can also be investigated. For example, the oxirane ring is susceptible to ring-opening reactions under acidic or basic conditions. Computational modeling can help predict the regioselectivity and stereoselectivity of such reactions. nih.gov Understanding these reaction pathways is crucial for the synthesis of analogues and for assessing the metabolic stability of the compound.

De Novo Design and Virtual Screening of this compound Analogues

Building upon the computational analysis of the parent molecule, de novo design and virtual screening techniques can be used to create and evaluate new analogues with potentially improved properties. mdpi.comresearchgate.net De novo design algorithms can generate novel molecular structures by assembling fragments within the active site of a target protein. mdpi.com

Virtual screening involves the high-throughput docking of large libraries of compounds against a biological target. nih.govyoutube.com Libraries of analogues of this compound can be computationally generated by modifying the spirocyclic core, the carbohydrazide linker, or by adding various substituents. These virtual libraries can then be screened against a panel of biological targets to identify candidates with high predicted binding affinities. youtube.com The most promising candidates can then be prioritized for chemical synthesis and experimental testing, streamlining the drug discovery process. mdpi.com The focus on spirocyclic scaffolds is driven by their potential to offer high Fsp3 character, leading to more three-dimensional and potentially more specific interactions with biological targets. nih.gov

Biological and Pharmacological Research Paradigms

In Vitro Assessment of Biological Target Modulation

Comprehensive searches for in vitro studies on 6-Oxaspiro[2.5]octane-1-carbohydrazide have not produced any specific findings. There is currently no publicly available research detailing its effects on enzymes, its ability to bind to cellular receptors, or its influence on cellular pathways.

There is no available data from enzyme inhibition or activation assays for this compound.

No receptor binding studies for this compound have been identified in the current scientific literature.

Information regarding the impact of this compound on cellular pathways is not available.

Mechanistic Elucidation of Biological Actions

Due to the absence of foundational in vitro data, the molecular mechanisms of action for this compound remain unknown.

There are no published investigations into the molecular mechanism of action of this compound.

The downstream signaling pathways affected by this compound have not been identified, as no primary mechanism of action has been established.

Investigation of Broad-Spectrum Biological Potential (pre-clinical context)

Exploration of Other Pharmacological ActivitiesThere is no available research on other potential pharmacological activities of this compound, including but not limited to antitubercular, anti-HIV, CNS-related, or antipyretic effects.

Due to the complete absence of research data, no data tables or detailed findings can be provided. The compound remains uncharacterized in terms of its biological and pharmacological profile.

Applications Beyond Medicinal Chemistry

Role in Organic Synthesis as Versatile Intermediates

The 6-oxaspiro[2.5]octane framework, characterized by a strained three-membered epoxide ring fused to a cyclohexane (B81311) ring, represents a versatile synthetic intermediate. The epoxide is susceptible to nucleophilic attack, leading to ring-opening reactions that can introduce a variety of functional groups with stereochemical control. This reactivity is fundamental to its potential as a building block for more complex molecular architectures.

For instance, the ring-opening of the epoxide can be achieved with a wide range of nucleophiles, such as amines, alcohols, and organometallic reagents, to yield highly functionalized cyclohexane derivatives. The carbohydrazide (B1668358) group can also participate in a variety of chemical transformations, including the formation of heterocycles like pyrazoles and oxadiazoles, further expanding the synthetic utility of the molecule.

While specific, non-medicinal synthetic applications of 6-Oxaspiro[2.5]octane-1-carbohydrazide are not extensively documented in peer-reviewed literature, the principles of epoxide chemistry suggest its potential in the synthesis of:

Complex natural products: The rigid spirocyclic scaffold could serve as a template for the stereoselective synthesis of intricate natural product skeletons.

Novel organic frameworks: The bifunctional nature of the molecule could be exploited in the construction of larger, well-defined molecular assemblies.

A study on the epoxidation and subsequent ring-opening of a related cyclohexene (B86901) derivative to form functionalized 1-oxaspiro[4.5]decan-2-ones highlights the synthetic potential of such systems. researchgate.net This work demonstrates how the strategic manipulation of the oxaspiro core can lead to a diverse array of complex organic molecules.

Table 1: Potential Synthetic Transformations of the 6-Oxaspiro[2.5]octane Scaffold

Reaction TypeReagents and ConditionsPotential Products
Epoxide Ring-OpeningNucleophiles (e.g., R₂NH, ROH, R-MgBr), Acid or Base CatalysisFunctionalized cyclohexane derivatives
Hydrazide CondensationAldehydes, KetonesHydrazones
Cyclization ReactionsDicarbonyl compounds, Phosgene derivativesHeterocyclic compounds (e.g., pyrazoles, oxadiazoles)

Exploration in Material Science

The incorporation of spirocyclic units into polymer backbones can impart unique properties, such as increased rigidity, thermal stability, and altered solubility. The 6-oxaspiro[2.5]octane scaffold, with its reactive epoxide and versatile carbohydrazide group, presents an interesting monomer for the development of novel polymers.

One area of significant potential is in the synthesis of polymers through ring-opening polymerization (ROP). The epoxide ring of 6-oxaspiro[2.5]octane derivatives could undergo ROP to form polyethers with the spirocyclic unit as a repeating motif. Such polymers might exhibit interesting thermal and mechanical properties due to the constrained nature of the spirocyclic core.

A notable application of a related class of compounds, spiro orthocarbonates, is in the formulation of dental composites. These monomers undergo a double ring-opening polymerization that results in a net volume expansion, which can counteract the polymerization shrinkage typically observed in dental resins. nih.gov While not directly involving the 6-oxaspiro[2.5]octane scaffold, this example underscores the potential of spirocyclic compounds to address specific challenges in material science.

Furthermore, the carbohydrazide functionality could be utilized for post-polymerization modification, allowing for the introduction of other functional groups or for cross-linking the polymer chains.

Table 2: Potential Polymer Architectures from 6-Oxaspiro[2.5]octane Derivatives

Polymerization MethodMonomerResulting PolymerPotential Properties
Ring-Opening Polymerization6-Oxaspiro[2.5]octane derivativePolyether with spirocyclic side chainsEnhanced thermal stability, altered solubility
PolycondensationDicarboxylic acids and a diol derivative of 6-oxaspiro[2.5]octanePolyester with spirocyclic unitsIncreased rigidity, potential for biodegradability

Catalysis and Ligand Design based on Oxaspiro[2.5]octane Scaffolds

The development of chiral ligands is paramount in the field of asymmetric catalysis. Spirocyclic scaffolds are particularly attractive for ligand design due to their rigid conformation and well-defined stereochemistry, which can effectively transfer chiral information to a metal center. researchgate.netnankai.edu.cn

While there is no specific literature on the use of this compound or its derivatives in catalysis, the inherent chirality and rigidity of the oxaspiro[2.5]octane framework make it a promising candidate for the development of new chiral ligands. The functional groups present in the molecule could be modified to incorporate coordinating atoms such as phosphorus or nitrogen, which are common in catalytic systems.

For example, the carbohydrazide moiety could be transformed into a phosphine (B1218219) or an amine, which could then coordinate to a transition metal. The stereochemistry of the spiro center and the substituents on the cyclohexane ring would create a specific chiral environment around the metal, potentially leading to high enantioselectivity in catalytic reactions.

The broader class of spiro ligands has demonstrated remarkable success in a variety of asymmetric transformations, including hydrogenation, carbon-carbon bond formation, and carbon-heteroatom bond formation. researchgate.net The development of ligands based on the 6-oxaspiro[2.5]octane scaffold could contribute to this expanding field, offering new structural motifs for catalyst design.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies for Enhanced Structural Diversity

The generation of a diverse library of 6-oxaspiro[2.5]octane-1-carbohydrazide analogues is paramount to unlocking its therapeutic potential. Future synthetic efforts are expected to move beyond classical approaches, embracing more sophisticated and efficient strategies to rapidly access a wide range of structurally varied compounds.

Novel synthetic strategies will likely focus on multicomponent reactions (MCRs), which offer a powerful tool for building molecular complexity in a single step. Microwave-assisted MCRs, in particular, have emerged as an efficient method for accelerating reaction rates and improving yields in the synthesis of spiro heterocyclic compounds. rsc.orgrsc.org The development of a one-pot reaction combining a suitable cyclohexanone (B45756) precursor, a reagent for epoxidation, and a carbohydrazide (B1668358) source could streamline the synthesis of the core this compound scaffold. Furthermore, domino reactions, also known as cascade reactions, present another elegant approach to synthesize complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. numberanalytics.com A potential domino sequence could involve an initial epoxidation followed by an in-situ reaction with a hydrazine (B178648) derivative to form the carbohydrazide. organic-chemistry.orgresearchgate.net

Given the importance of stereochemistry in biological activity, the development of enantioselective synthetic methodologies will be a critical area of focus. rsc.orgresearchgate.netnih.gov Asymmetric epoxidation of a methylene (B1212753) cyclohexane (B81311) precursor could establish the stereocenter at the spiro junction, leading to the selective formation of a single enantiomer of the oxirane ring. rsc.org Catalytic asymmetric methods, employing chiral catalysts, will be instrumental in achieving high enantioselectivity. researchgate.net The subsequent introduction of the carbohydrazide moiety would then yield enantiopure this compound derivatives, allowing for a detailed investigation of the structure-activity relationship of each stereoisomer.

The table below summarizes potential novel synthetic strategies and their advantages:

Synthetic StrategyDescriptionPotential Advantages
Multicomponent Reactions (MCRs) Combining three or more reactants in a single reaction vessel to form a complex product that incorporates substantial portions of all the reactants. beilstein-journals.orgHigh atom economy, operational simplicity, and rapid access to diverse structures. rsc.orgrsc.org
Domino (Cascade) Reactions A sequence of intramolecular reactions that occur spontaneously under a single set of reaction conditions. numberanalytics.comIncreased efficiency, reduced waste, and the ability to construct complex molecules from simple precursors. organic-chemistry.org
Enantioselective Synthesis The selective synthesis of one enantiomer of a chiral molecule. rsc.orgProduction of stereochemically pure compounds, allowing for the elucidation of the biological activity of individual enantiomers. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and optimization of novel this compound analogues. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties, thereby accelerating the drug discovery process.

In silico screening of virtual libraries of this compound derivatives will be a key application of AI/ML. nih.govmdpi.com By generating large numbers of virtual analogues with diverse substitutions on the spirocyclic and carbohydrazide moieties, machine learning models can be trained to predict their binding affinity to specific biological targets. This allows for the prioritization of the most promising candidates for synthesis and experimental testing, saving significant time and resources. mdpi.com Furthermore, computational studies can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these virtual compounds, helping to identify candidates with favorable drug-like characteristics early in the design phase. researchgate.net

Molecular docking simulations will play a crucial role in understanding the potential interactions of this compound derivatives with their biological targets. nih.gov By modeling the binding of these compounds to the active site of a protein, researchers can gain insights into the key structural features required for potent activity. This information can then be used to guide the design of new analogues with improved binding affinity and selectivity. For instance, if a particular hydrogen bond is identified as being critical for binding, new derivatives can be designed to optimize this interaction.

The table below outlines the key applications of AI and ML in the design of this compound derivatives:

AI/ML ApplicationDescriptionImpact on Compound Design
Virtual Screening High-throughput computational screening of large libraries of virtual compounds to identify those with the highest predicted activity. mdpi.comRapid identification of promising lead candidates for synthesis and experimental validation.
ADMET Prediction In silico prediction of the absorption, distribution, metabolism, excretion, and toxicity properties of drug candidates. nih.govEarly identification of compounds with poor pharmacokinetic or toxicological profiles, reducing late-stage attrition.
Molecular Docking Computational simulation of the binding of a ligand to the active site of a receptor. mdpi.comElucidation of the binding mode of active compounds and rational design of new derivatives with improved potency and selectivity.

Advanced In Vitro and Ex Vivo Models for Pharmacological Validation

The pharmacological validation of novel this compound derivatives will necessitate the use of advanced in vitro and ex vivo models that more accurately recapitulate human physiology than traditional two-dimensional (2D) cell cultures. corning.com These models can provide more predictive data on the efficacy and toxicity of drug candidates before they enter clinical trials. fda.gov

Organ-on-a-chip (OOC) technology is a particularly promising platform for testing the effects of new compounds on specific human organs. nih.govnih.govpfizer.comamerigoscientific.com These microfluidic devices contain living human cells cultured in a three-dimensional (3D) environment that mimics the key functional units of organs such as the liver, kidney, and lung. ucsd.edu By flowing a drug candidate through an OOC, researchers can study its metabolism, efficacy, and potential toxicity in a more physiologically relevant context. nih.gov Multi-organ chips can even be used to investigate the systemic effects of a compound and its metabolites. nih.gov

Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer another significant advantage over traditional 2D cultures. mdpi.comcrownbio.comnih.govpharmasalmanac.comlabmanager.com Spheroids are aggregates of cells that grow in a 3D structure, mimicking the microenvironment of a solid tumor. nih.govmdpi.commoleculardevices.com Organoids are even more complex, self-organizing structures derived from stem cells that can recapitulate the architecture and function of a specific organ. pharmasalmanac.commdpi.com These models can be used to screen for the anti-cancer activity of this compound derivatives and to study their effects on cell proliferation, invasion, and apoptosis in a more realistic setting. crownbio.com

The table below details some of the advanced models that can be used for the pharmacological validation of this compound derivatives:

ModelDescriptionApplication in Pharmacological Validation
Organ-on-a-Chip (OOC) Microfluidic devices containing living human cells in a 3D microenvironment that mimics the function of a human organ. nih.govucsd.eduAssessment of organ-specific toxicity, metabolism, and efficacy of drug candidates. nih.gov
Spheroids Three-dimensional aggregates of cells that mimic the microenvironment of solid tumors. moleculardevices.comScreening for anti-cancer activity and studying the effects of drugs on tumor cell behavior. nih.gov
Organoids Self-organizing 3D structures derived from stem cells that recapitulate the architecture and function of an organ. pharmasalmanac.comModeling of diseases and testing the efficacy and toxicity of drugs on specific organ types. mdpi.com

Exploration of Neglected Biological Activities and Target Spaces

The unique combination of a spirooxirane and a carbohydrazide moiety in this compound suggests a broad range of potential biological activities that have yet to be explored. Future research should focus on screening this compound and its analogues against a diverse array of biological targets to uncover novel therapeutic applications.

Spirocyclic compounds are known to possess a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. researchgate.netnih.govresearchgate.netnih.gov The rigid, three-dimensional nature of the spirocyclic scaffold allows for precise positioning of functional groups in space, which can lead to high-affinity interactions with biological targets. nih.gov For example, spiro-oxindole derivatives have been identified as potent inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP). wikipedia.org The spirooxirane moiety in this compound could potentially act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes.

Carbohydrazide derivatives have also been shown to exhibit a diverse range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. chemicalbook.comthwater.netnih.govmdpi.com The carbohydrazide group can act as a versatile pharmacophore, participating in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov Pyridine-4-carbohydrazide, also known as isoniazid, is a cornerstone in the treatment of tuberculosis. cmjpublishers.com Furthermore, carbohydrazide derivatives have been investigated as potential inhibitors of enzymes such as carbonic anhydrase and dipeptidyl peptidase-4 (DPP-IV). nih.govnih.gov

The table below highlights some of the potential biological activities and target spaces for this compound:

Potential Biological ActivityRationalePotential Molecular Targets
Anticancer Spirocyclic and carbohydrazide scaffolds are present in numerous anticancer agents. researchgate.netmdpi.comKinases, proteases, topoisomerases, tubulin.
Antimicrobial Spiro-lactams and pyrazole (B372694) carbohydrazides have shown antimicrobial activity. nih.govnih.govBacterial and fungal enzymes, cell wall biosynthesis pathways.
Enzyme Inhibition The spirooxirane can act as a covalent modifier, and carbohydrazides can inhibit various enzymes. nih.govwikipedia.orgCarbonic anhydrase, DPP-IV, insulin-regulated aminopeptidase (IRAP). nih.govwikipedia.orgnih.gov
Antiviral Spiro compounds have been investigated for their antiviral properties. nih.govViral proteases, polymerases, entry inhibitors.

Q & A

Basic: What are the standard synthetic routes for 6-Oxaspiro[2.5]octane-1-carbohydrazide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves functionalizing the spirocyclic core via hydrazide formation. A common approach is the condensation of 6-Oxaspiro[2.5]octane-1-carboxylic acid derivatives with hydrazine under reflux in ethanol or methanol . Key variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require anhydrous conditions to avoid hydrolysis.
  • Temperature : Elevated temperatures (70–80°C) improve reaction rates but risk byproduct formation (e.g., over-oxidation).
  • Catalysts : Lewis acids like ZnCl₂ can accelerate hydrazone formation, with yields reported between 65–78% .

Advanced: How can microfluidic reactors optimize the synthesis of this compound, and what are the scalability challenges?

Answer:
Continuous-flow microreactors enable precise control over exothermic reactions (e.g., hydrazide formation) by regulating residence time and temperature gradients. For example, a two-phase system with segmented flow (aqueous/organic) reduces side reactions like dimerization . Challenges include:

  • Mass transfer limitations : Spirocyclic intermediates may precipitate, clogging channels. Solutions involve inline sonication or co-solvents (e.g., THF:water mixtures).
  • Scalability : Parallelization of reactor units or numbering-up strategies is required, as direct scale-up alters hydrodynamic profiles .

Basic: What analytical techniques are critical for characterizing this compound purity and structure?

Answer:

  • NMR : ¹³C NMR confirms spirocyclic geometry via distinct quaternary carbon shifts (δ 95–105 ppm for the spiro center) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) with <2 ppm error.
  • Chromatography : HPLC with UV detection (λ = 210–230 nm) monitors purity; retention times vary with mobile phase polarity (e.g., acetonitrile:water gradients) .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitutions?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity. For example:

  • Nucleophilic attack at the carbonyl group shows lower activation energy (~25 kJ/mol) compared to the spiro-oxygen site (~32 kJ/mol) due to steric hindrance .
  • Solvent effects : COSMO-RS calculations reveal polar solvents stabilize zwitterionic intermediates, favoring hydrazide formation .

Basic: How should researchers resolve contradictory data on the biological activity of spirocyclic carbohydrazides?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using reference strains and controlled inoculum sizes.
  • Structural analogs : Compare with derivatives like 6-Oxaspiro[2.5]octan-1-amine hydrochloride, which show differing bioactivity due to amine vs. hydrazide functional groups .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate significance thresholds (p < 0.01) .

Advanced: What strategies mitigate stereochemical instability in this compound during storage?

Answer:

  • Chiral stability : Racemization occurs via keto-enol tautomerism. Stabilize by:
    • Storing at –20°C in amber vials to prevent UV-induced degradation.
    • Lyophilization with cryoprotectants (e.g., trehalose) to reduce hydrolysis .
  • Formulation : Encapsulation in cyclodextrins or liposomes enhances shelf life by isolating the hydrazide from ambient moisture .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation.
  • Ventilation : Use fume hoods for synthesis steps involving hydrazine (toxic, carcinogenic).
  • Waste disposal : Neutralize excess hydrazine with 10% HCl before disposal .

Advanced: How can X-ray crystallography elucidate the solid-state conformation of this compound?

Answer:

  • Crystal growth : Slow evaporation from ethanol:chloroform (1:1) yields diffraction-quality crystals.
  • Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) resolves electron density for the spiro center, with R-factors <5% .
  • Conformational analysis : Compare torsion angles (e.g., C1-C2-O-C3) with DFT-optimized geometries to assess strain .

Basic: What literature databases are most reliable for researching spirocyclic carbohydrazides?

Answer:

  • Reaxys : Filters results by synthetic methods (e.g., ring-opening reactions).
  • PubMed : Links to pharmacological studies on analogs like 6-Oxaspiro[4.5]decan-9-ylhydrazine .
  • PubChem : Validates physicochemical data (e.g., SMILES, InChIKey) but cross-check with primary literature .

Advanced: How do spirocyclic ring strain and electronic effects influence the reactivity of this compound?

Answer:

  • Ring strain : The 2.5 spiro system imposes ~15 kcal/mol strain, increasing susceptibility to ring-opening via acid-catalyzed hydrolysis .
  • Electronic effects : The oxygen atom inductively withdraws electron density from the carbonyl, enhancing electrophilicity (Δδ = 0.3 ppm in ¹H NMR) .
  • Kinetic studies : Stopped-flow UV-Vis spectroscopy reveals a two-step mechanism for hydrazide decomposition under acidic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.